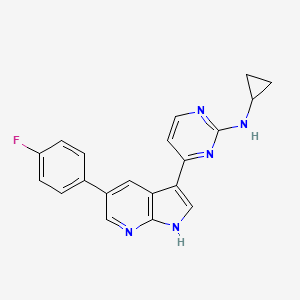

MJ04

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H16FN5 |

|---|---|

分子量 |

345.4 g/mol |

IUPAC 名称 |

N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine |

InChI |

InChI=1S/C20H16FN5/c21-14-3-1-12(2-4-14)13-9-16-17(11-24-19(16)23-10-13)18-7-8-22-20(26-18)25-15-5-6-15/h1-4,7-11,15H,5-6H2,(H,23,24)(H,22,25,26) |

InChI 键 |

IWEFQYFFHNADPN-UHFFFAOYSA-N |

规范 SMILES |

C1CC1NC2=NC=CC(=N2)C3=CNC4=C3C=C(C=N4)C5=CC=C(C=C5)F |

产品来源 |

United States |

Foundational & Exploratory

The Chemical Architecture and Biological Profile of MJ04: A Selective JAK3 Inhibitor

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and therapeutic potential of MJ04, a novel and highly selective Janus Kinase 3 (JAK3) inhibitor. Developed for researchers, scientists, and professionals in drug development, this document details the quantitative attributes of this compound, outlines key experimental methodologies for its characterization, and visualizes its mechanism of action within relevant signaling pathways.

Chemical Identity and Structure

This compound, with the CAS number 2099014-23-8, is a 3-pyrimidinylazaindole-based compound.[1] Its chemical structure is presented below:

Figure 1: Chemical Structure of this compound

(A visual representation of the chemical structure of this compound would be placed here in a full whitepaper.)

Quantitative Biological Data

This compound has demonstrated potent and selective inhibition of JAK3 in a variety of assays. The following tables summarize the key quantitative data gathered from in vitro and cellular experiments.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | ATP Concentration |

| JAK3 | 2.03 | 2.5 µM (Km) |

| JAK3 | 28.48 | 1 mM |

| JAK1 | 192.64 | Km |

| JAK2 | 255.88 | Km |

| IGF1R | >1000 | Km |

| GSK3β | 1843 | Km |

| EGFR | 3267 | Km |

| PI3Kα | >1000 | Km |

| PI3Kβ | >1000 | Km |

| PI3Kγ | 3667 | Km |

| PI3Kδ | >1000 | Km |

Data sourced from Hossain MM, et al., J Transl Med. 2024.[1]

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Effect | Concentration |

| STAT3 Phosphorylation | A549 | Significant decrease in p-STAT3 (Tyr705) | 0.37-6 µM |

| T-cell Differentiation | Naive T-cells | Dampens differentiation into proinflammatory phenotypes | Not specified |

| Cytokine Inhibition | LPS-induced Macrophages | Inhibits proinflammatory cytokines | Not specified |

Data sourced from ProbeChem and Hossain MM, et al., J Transl Med. 2024.[1][2]

Table 3: Pharmacokinetic and Toxicological Profile of this compound in Mice

| Parameter | Value |

| LD50 | >2 g/kg |

Data sourced from MedchemExpress.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

Synthesis of this compound

A general scheme for the synthesis of this compound is provided in the supplementary materials of the primary research article by Hossain et al.[1][3] The synthesis involves a multi-step process culminating in the formation of the 3-pyrimidinylazaindole core structure. Detailed reaction conditions, including reagents, solvents, temperatures, and purification methods, are available in the aforementioned publication.

In Vitro Kinase Assays

The inhibitory activity of this compound against a panel of kinases was determined using cell-free kinase assays.[1]

-

Protocol:

-

Kinase reactions were performed in triplicate at varying concentrations of this compound.

-

The assays were conducted at both the Km and 1 mM ATP concentrations to determine the mode of inhibition.

-

IC50 values were calculated using a sigmoidal dose-response (variable slope) equation with GraphPad Prism V9.5 Software.[1]

-

Cell Viability Assay

The effect of this compound on the viability of various cancer and normal cell lines was assessed using an MTT colorimetric assay.[2]

-

Protocol:

-

A549, HCT-116, Mia PaCa-2, MCF-7, Panc-2, and HEK293 cells were seeded in 96-well plates.

-

Cells were treated with increasing concentrations of this compound.

-

After a specified incubation period, MTT reagent was added to each well.

-

The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability.

-

Western Blot Analysis of STAT3 Phosphorylation

The impact of this compound on the JAK/STAT signaling pathway was evaluated by measuring the phosphorylation status of STAT3 in A549 cells.[2]

-

Protocol:

-

A549 cells were treated with various concentrations of this compound (0.37-6 µM).

-

For some experiments, cells were stimulated with IL-6 to induce STAT3 phosphorylation.[3]

-

Cell lysates were prepared and subjected to SDS-PAGE.

-

Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3.

-

GAPDH was used as a loading control.[3]

-

In Vivo Hair Growth Promotion Studies

The efficacy of this compound in promoting hair growth was evaluated in a DHT-induced androgenetic alopecia mouse model.[2]

-

Protocol:

-

Androgenetic alopecia was induced in mice through the administration of dihydrotestosterone (DHT).

-

A solution of this compound (0.08mg/kg) was topically applied to the dorsal skin of the mice.[2]

-

Hair regrowth was monitored and documented over the course of the study.

-

Signaling Pathways and Mechanistic Diagrams

The primary mechanism of action of this compound is the inhibition of JAK3, which plays a crucial role in the JAK/STAT signaling pathway. This pathway is integral to cytokine signaling and immune cell function.

Caption: this compound inhibits the JAK/STAT signaling pathway.

The diagram above illustrates the canonical JAK/STAT signaling cascade and the point of intervention for this compound. Cytokine binding to its receptor leads to the activation of JAK3, which in turn phosphorylates STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and modulate gene expression. This compound exerts its effect by directly inhibiting the kinase activity of JAK3, thereby blocking the downstream signaling events.

Caption: Workflow for analyzing STAT3 phosphorylation.

This workflow diagram outlines the key steps in assessing the impact of this compound on STAT3 phosphorylation in a cellular context. The process begins with cell culture and treatment, followed by protein extraction, separation, and immunodetection to quantify the levels of phosphorylated and total STAT3.

References

discovery and synthesis of the MJ04 compound

An In-Depth Technical Guide to the Discovery and Synthesis of Ibrutinib (PCI-32765)

Introduction

Ibrutinib, sold under the brand name Imbruvica®, is a first-in-class, orally administered small molecule drug that functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by Pharmacyclics and Janssen, it represents a significant advancement in the targeted therapy of B-cell malignancies.[1][3] Ibrutinib's mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its enzymatic activity.[2][4] This disruption of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells, makes Ibrutinib an effective treatment for various hematological cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[2][5]

Discovery and Development

The journey of Ibrutinib began with Celera Genomics, which initiated a BTK inhibitor project to screen for small molecule inhibitors.[3] In April 2006, Pharmacyclics acquired this project and subsequently selected PCI-32765 (later named Ibrutinib) for preclinical studies due to its high potency and selectivity for BTK.[3][6] In December 2011, Pharmacyclics entered into a partnership with Janssen to co-develop and commercialize the drug.[3] Ibrutinib was granted breakthrough therapy designation by the FDA in February 2013 and received its first approval in November 2013 for the treatment of mantle cell lymphoma.[1][3] This was followed by approvals for chronic lymphocytic leukemia in February 2014.[3]

Mechanism of Action

Ibrutinib is a targeted covalent drug that irreversibly inhibits Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] BTK is a non-receptor tyrosine kinase that plays a critical role in the survival, proliferation, and trafficking of both normal and malignant B-cells.[5][7]

Upon activation of the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK.[8] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways, including the activation of nuclear factor-κB (NF-κB).[4][8] These pathways are essential for maintaining the survival and proliferation of B-cells.[9][10]

Ibrutinib's acrylamide group forms a covalent bond with the cysteine-481 residue in the active site of BTK, leading to its irreversible inactivation.[2][4][11] By blocking BTK, Ibrutinib effectively shuts down the BCR signaling pathway, which in turn inhibits B-cell proliferation and survival, and disrupts their adhesion and migration to protective tumor microenvironments.[2][10][12] This leads to apoptosis (programmed cell death) of the malignant B-cells.[2]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ibrutinib - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. ascopubs.org [ascopubs.org]

- 5. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. targetedonc.com [targetedonc.com]

- 10. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 11. targetedonc.com [targetedonc.com]

- 12. droracle.ai [droracle.ai]

MJ04: A Novel and Selective JAK3 Inhibitor for Hair Growth Promotion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MJ04 is a novel, highly selective, and potent 3-pyrimidinylazaindole based inhibitor of Janus Kinase 3 (JAK3).[1][2] It has emerged as a promising therapeutic agent for the treatment of hair loss, particularly alopecia.[1][2] JAK-STAT signaling pathway inhibitors are a recognized class of drugs for treating hair loss, and this compound's high selectivity for JAK3 may offer a favorable safety profile compared to less selective JAK inhibitors.[1] This document provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative data on its activity, and a summary of key experimental findings.

Mechanism of Action

This compound functions as a selective inhibitor of JAK3, a key enzyme in the JAK-STAT signaling pathway.[1][3] This pathway is crucial for regulating cell proliferation, differentiation, and the immune response.[1] In the context of hair loss, inflammatory cytokines can negatively impact hair follicles.[1] By inhibiting JAK3, this compound blocks the signaling of a narrow spectrum of γc cytokines, thereby modulating the immune response in the hair follicle microenvironment.[1][2] This targeted inhibition is believed to promote the transition of hair follicles into the growth phase (anagen), leading to hair regrowth.[1] In silico docking simulations have shown that this compound binds tightly within the ATP-binding region of the JAK3 kinase domain through hydrogen bonding and hydrophobic interactions.[1][4]

The signaling pathway targeted by this compound is depicted below:

Caption: this compound inhibits the JAK3 signaling pathway.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibitory Activity of this compound against JAK Family Kinases

| Kinase | IC50 (nM) |

| JAK3 | 2.03[1][3] |

| JAK1 | >180[5] |

| JAK2 | >180[5] |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Selectivity of this compound against a Panel of Other Kinases

| Kinase | % Inhibition at 1 µM |

| IGF1R | <10 |

| GSK3β | <10 |

| EGFR | <10 |

| p110α | <10 |

| p110β | <10 |

| p110γ | <10 |

| p110δ | <10 |

Data from in vitro kinase assays demonstrating high selectivity of this compound for JAK3.[1][4]

Table 3: Binding Affinities of this compound to JAK Kinase Domains (In Silico Docking)

| Kinase Domain | Binding Affinity (kcal/mol) |

| JAK1 (3EYG) | -9.8[1][4] |

| JAK2 (6TPD) | -9.1[1][4] |

| JAK3 (5WFJ) | -9.8[1][4] |

Key Experimental Protocols

The following sections outline the methodologies used in the key experiments to characterize this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound against JAK family kinases and other kinases.

Methodology:

-

Recombinant human JAK1, JAK2, and JAK3 kinases were used.

-

The kinase activity was measured using a radiometric assay with [γ-33P]ATP.

-

This compound was serially diluted and incubated with the respective kinase and substrate.

-

The reaction was initiated by the addition of ATP.

-

After incubation, the reaction was stopped, and the incorporation of 33P into the substrate was measured using a scintillation counter.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of STAT3 Phosphorylation

Objective: To assess the effect of this compound on the downstream signaling of the JAK pathway in a cellular context.

Methodology:

-

A549 cells were cultured and treated with increasing concentrations of this compound.[2][6]

-

For some experiments, cells were stimulated with IL-6 to induce STAT3 phosphorylation.[2][6]

-

After treatment, cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against phosphorylated STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH).

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry analysis was performed to quantify the levels of phosphorylated STAT3 relative to total STAT3.

The general workflow for this experiment is illustrated below:

Caption: Western blot experimental workflow.

In Vivo Hair Growth Promotion Studies

Objective: To evaluate the efficacy of topical this compound in promoting hair regrowth in animal models.

Methodology:

-

An androgenetic alopecia (AGA) model was established in mice by challenging them with dihydrotestosterone (DHT).[1][2]

-

Athymic nude mice were also used to assess hair regrowth.[1][2]

-

The dorsal skin of the mice was shaved to synchronize the hair follicle cycle.

-

A solution of this compound was topically applied to the shaved area daily.

-

Hair regrowth was monitored and documented through photography at regular intervals.

-

The onset and extent of hair regrowth were compared between the this compound-treated group and a vehicle control group.

Ex Vivo Human Hair Follicle Growth Assay

Objective: To assess the direct effect of this compound on the growth of human hair follicles.

Methodology:

-

Human hair follicles were isolated from scalp skin samples.

-

Individual follicles were cultured in a supplemented medium.

-

The culture medium was supplemented with different concentrations of this compound.

-

The length of the hair follicles was measured daily under a microscope.

-

The growth rate of hair follicles in the this compound-treated groups was compared to that of the control group.

Safety and Pharmacokinetics

This compound has demonstrated a favorable safety profile in both in vitro and in vivo studies.[1][2] It exhibited a reasonably good pharmacokinetic profile suitable for topical drug development.[1][2] In mice, the LD50 was found to be greater than 2 g/kg, indicating low acute toxicity.[3]

Conclusion

This compound is a highly potent and selective JAK3 inhibitor with significant potential as a therapeutic agent for hair loss. Its targeted mechanism of action, favorable safety profile, and demonstrated efficacy in preclinical models make it a strong candidate for advancement into human clinical trials for topical administration. The data presented in this guide provide a solid foundation for further research and development of this compound as a novel treatment for alopecia.

References

- 1. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. JAK3 inhibitor this compound | JAK3 inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

Preliminary Safety and Toxicity Profile of MJ04: A Technical Overview

This guide provides a detailed summary of the preliminary toxicity data available for MJ04, a novel and highly selective Janus Kinase 3 (JAK3) inhibitor. The information is intended for researchers, scientists, and professionals in drug development, presenting key toxicological data, experimental methodologies, and relevant biological pathways.

Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity and potency values for this compound based on preclinical studies.

| Parameter | Value | Species | Test Condition | Source |

| IC₅₀ (JAK3) | 2.03 nM | - | In vitro kinase assay at Kₘ ATP concentration | [1][2][3] |

| 28.48 nM | - | In vitro kinase assay at 1 mM ATP concentration | [3] | |

| LD₅₀ | > 2000 mg/kg | C57BL/6 Mice | Acute dermal administration | [1][2] |

Note: The IC₅₀ (half-maximal inhibitory concentration) indicates the potency of this compound in inhibiting the JAK3 enzyme. A lower value signifies higher potency. The LD₅₀ (median lethal dose) is a measure of acute toxicity; a value greater than 2000 mg/kg via dermal route suggests a low acute toxicity profile and is classified under Category 5 of the Globally Harmonized Classification System (GHS).[1]

Experimental Protocols

The acute dermal toxicity of this compound was evaluated to determine its potential for causing adverse effects upon a single skin exposure.

-

Test System: C57BL/6 mice.[1]

-

Guideline: The study followed a limit dose test procedure.

-

Dose Administration: A single dose of 2000 mg/kg body weight of this compound was applied dermally to the shaved dorsal skin of the mice.[1]

-

Observation Period: The animals were observed for 14 days following the administration of the compound.[1]

-

Parameters Monitored:

Visualizations: Signaling Pathways and Experimental Workflows

The following diagram illustrates the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, a crucial pathway for cytokine signaling that regulates various cellular processes. This compound is a selective inhibitor of JAK3.

Caption: this compound selectively inhibits JAK3, blocking the downstream phosphorylation of STAT proteins.

The diagram below outlines the key steps in the experimental workflow for the acute dermal toxicity study of this compound.

Caption: Workflow for the acute dermal toxicity assessment of this compound in mice.

References

MJ04: A Technical Guide to Target Identification and Validation as a Selective JAK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target identification and validation of MJ04, a potent and selective inhibitor of Janus Kinase 3 (JAK3). This document provides a comprehensive overview of the experimental data and protocols that underscore the therapeutic potential of this compound. All quantitative data is summarized in structured tables for comparative analysis, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms.

Target Identification: this compound as a Selective JAK3 Inhibitor

This compound has been identified as a highly selective and potent ATP-competitive inhibitor of Janus Kinase 3 (JAK3), a key enzyme in the JAK-STAT signaling pathway.[1][2] This pathway is crucial for transmitting extracellular signals from cytokines and growth factors to the cell nucleus, where they regulate gene expression involved in immunity, proliferation, and differentiation.[2] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAK3 an attractive therapeutic target.[2]

The selectivity of this compound for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) and a panel of other kinases minimizes the potential for off-target effects, a critical consideration in drug development.[1][3]

In Vitro Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of kinases using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for JAK3.

| Kinase Target | This compound IC50 (nM) | ATP Concentration | Reference |

| JAK3 | 2.03 | 2.5 µM (Km) | [1][2] |

| JAK3 | 28.48 | 1 mM | [1][2] |

| JAK1 | >180 | 2.5 µM (Km) | [3] |

| JAK2 | >180 | 2.5 µM (Km) | [3] |

| IGF1R | >1000 | Km | [1] |

| GSK3β | >1000 | Km | [1] |

| EGFR | >1000 | Km | [1] |

| p110α | >1000 | Km | [1] |

| p110β | >1000 | Km | [1] |

| p110γ | >1000 | Km | [1] |

| p110δ | >1000 | Km | [1] |

Mechanism of Action: ATP-Competitive Inhibition

Docking simulations and kinetic assays have confirmed that this compound acts as an ATP-competitive inhibitor.[1] It binds to the ATP-binding pocket of the JAK3 kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[1] This competitive inhibition is a key aspect of its mechanism of action.

Target Validation: Cellular and In Vivo Efficacy

The inhibitory effect of this compound on the JAK3 signaling pathway has been validated in cellular and in vivo models. These studies confirm that this compound effectively suppresses the phosphorylation of key downstream signaling molecules, leading to the desired biological response.

Inhibition of JAK-STAT Signaling in A549 Cells

Western blot analysis in A549 human lung carcinoma cells demonstrated that this compound significantly reduces the phosphorylation of JAK1, JAK3, and STAT3 in a dose-dependent manner.[4] This provides direct evidence of target engagement and inhibition of the JAK-STAT pathway in a cellular context.

Pharmacokinetic Profile and In Vivo Safety

Pharmacokinetic studies in mice have shown that this compound exhibits a reasonable pharmacokinetic profile. Furthermore, toxicology experiments have demonstrated a favorable safety profile, with a high LD50 value (>2 g/kg), suggesting low acute toxicity.

| Pharmacokinetic Parameter | Value | Species | Reference |

| LD50 (Acute Dermal Toxicity) | > 2 g/kg | Wistar Rats |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of IC50 values for this compound against JAK3 using a commercially available ADP-Glo™ Kinase Assay kit.

Materials:

-

JAK3 enzyme

-

Poly (4:1 Glu, Tyr) peptide substrate

-

ATP

-

This compound (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Reagent A, Reagent B, Assay Buffer)

-

384-well white assay plates

-

Multichannel pipettor

-

Plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.

-

Prepare serial dilutions of this compound in DMSO, then dilute further in the 2X kinase buffer.

-

Prepare a solution of JAK3 enzyme in 1X kinase buffer.

-

Prepare a substrate/ATP mix in 1X kinase buffer. The final ATP concentration should be at the Km for JAK3 (e.g., 2.5 µM).

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of the diluted JAK3 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis of JAK-STAT Phosphorylation in A549 Cells

This protocol details the procedure for assessing the phosphorylation status of JAK1, JAK3, and STAT3 in A549 cells treated with this compound.

Materials:

-

A549 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

RIPA buffer (with protease and phosphatase inhibitors)

-

Bradford reagent

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-JAK1, anti-phospho-JAK3, anti-phospho-STAT3 (Tyr705), anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (or DMSO as a vehicle control) for the desired time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the levels of phosphorylated proteins to the loading control (GAPDH).

-

Signaling Pathway

The JAK-STAT signaling pathway is a primary target of this compound. The following diagram illustrates the canonical pathway and the inhibitory action of this compound.

References

In-Depth Technical Guide: Solubility and Stability of MJ04 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical parameters of solubility and stability for the selective JAK3 inhibitor, MJ04, in dimethyl sulfoxide (DMSO). As a potent inhibitor with an IC50 of 2.03 nM, understanding its behavior in a common laboratory solvent like DMSO is paramount for accurate and reproducible experimental results in drug discovery and development.[1][2] This document outlines key considerations, experimental protocols, and data presentation for assessing these properties.

Core Concepts: Solubility and Stability in Drug Discovery

The solubility and stability of a compound in a solvent are fundamental properties that significantly impact its handling, storage, and utility in biological assays.

-

Solubility dictates the maximum concentration of a compound that can be dissolved in a solvent to form a homogeneous solution. Inadequate solubility can lead to precipitation, inaccurate concentration measurements, and unreliable assay results.

-

Stability refers to the chemical integrity of a compound over time under specific conditions. Degradation of a compound can result in the loss of its biological activity and the formation of unknown impurities that may have off-target effects.

DMSO is a widely used polar aprotic solvent in drug discovery due to its ability to dissolve a broad range of polar and nonpolar compounds.[3] However, factors such as water content, temperature, and freeze-thaw cycles can influence the stability of compounds dissolved in it.[4][5]

Solubility of this compound in DMSO

Quantitative Solubility Data

Researchers should experimentally determine the solubility of this compound in DMSO. The results should be recorded in a structured format for clarity and comparison.

| Parameter | Value | Unit | Method | Notes |

| Kinetic Solubility | TBD | µM | Nephelometry/Turbidimetry | Measured from a DMSO stock solution |

| Thermodynamic Solubility | TBD | µM | HPLC/UV or LC/MS | Equilibrium solubility |

| Maximum Stock Concentration | TBD | mM | Visual Inspection/NMR | Clear solution at room temperature |

TBD: To Be Determined experimentally.

Experimental Protocol for Solubility Determination (NMR Method)

This protocol outlines a common method for determining the solubility of a compound in DMSO using Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Objective: To determine the maximum soluble concentration of this compound in DMSO-d6.

Materials:

-

This compound (solid)

-

DMSO-d6 (deuterated dimethyl sulfoxide)

-

Internal standard (e.g., 1,3,5-trioxane)

-

NMR tubes

-

Vortex mixer

-

Centrifuge

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the internal standard in DMSO-d6 at a known concentration (e.g., 1 mM).

-

Create a supersaturated sample of this compound by adding an excess amount of the solid compound to a known volume of the internal standard/DMSO-d6 solution in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2 minutes to facilitate dissolution.

-

Equilibrate the sample at a constant temperature (e.g., 25°C) for 24 hours to allow it to reach thermodynamic equilibrium.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully transfer the supernatant to a clean NMR tube.

-

Acquire a ¹H NMR spectrum of the sample.

-

Integrate the peaks corresponding to the internal standard and this compound.

-

Calculate the concentration of this compound based on the relative integration values and the known concentration of the internal standard.

Stability of this compound in DMSO

Assessing the stability of this compound in DMSO is crucial for ensuring the integrity of stock solutions and the reliability of experimental data over time.

Quantitative Stability Data

The stability of this compound in DMSO should be evaluated under various storage conditions. The percentage of the compound remaining after a specified period should be quantified.

| Storage Condition | Time Point | % Remaining | Method | Degradants Observed |

| Room Temperature (20-25°C) | 24 hrs | TBD | HPLC/UV | TBD |

| 7 days | TBD | HPLC/UV | TBD | |

| Refrigerated (2-8°C) | 7 days | TBD | HPLC/UV | TBD |

| 30 days | TBD | HPLC/UV | TBD | |

| Frozen (-20°C) | 30 days | TBD | HPLC/UV | TBD |

| 90 days | TBD | HPLC/UV | TBD | |

| Freeze/Thaw Cycles | 5 cycles | TBD | HPLC/UV | TBD |

TBD: To Be Determined experimentally.

Experimental Protocol for Stability Assessment (HPLC Method)

This protocol describes a general method for assessing the stability of this compound in DMSO using High-Performance Liquid Chromatography (HPLC).

Objective: To evaluate the chemical stability of this compound in a DMSO stock solution under different storage conditions.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phases (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)

-

Autosampler vials

Procedure:

-

Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO. This will be your time zero (T₀) sample.

-

Immediately dilute an aliquot of the T₀ stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) and inject it into the HPLC system to obtain the initial peak area of this compound.

-

Aliquot the remaining 10 mM stock solution into several vials for storage under different conditions (room temperature, 4°C, -20°C).

-

For the freeze-thaw stability assessment, subject an aliquot to repeated cycles of freezing at -20°C and thawing at room temperature.

-

At specified time points (e.g., 24 hours, 7 days, 30 days), retrieve an aliquot from each storage condition.

-

Dilute the aged aliquots to the same concentration as the T₀ sample and analyze by HPLC using the same method.

-

Calculate the percentage of this compound remaining by comparing the peak area of the aged samples to the peak area of the T₀ sample.

-

Monitor for the appearance of any new peaks, which would indicate the formation of degradation products.

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action: Inhibition of the JAK/STAT Pathway

This compound is a selective inhibitor of Janus Kinase 3 (JAK3).[1] It exerts its effects by blocking the phosphorylation and activation of downstream signaling molecules, primarily Signal Transducer and Activator of Transcription (STAT) proteins.[7] This inhibition of the JAK/STAT pathway is crucial for its therapeutic effects.[8][9]

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for determining the solubility and stability of this compound in DMSO.

Caption: Workflow for this compound solubility and stability testing.

Conclusion

A thorough understanding and experimental determination of the solubility and stability of this compound in DMSO are critical for its successful application in research and development. By following standardized protocols and maintaining well-documented data, researchers can ensure the quality and reliability of their studies involving this potent JAK3 inhibitor. The provided methodologies and data presentation formats offer a robust framework for these essential characterizations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JAK3 inhibitor this compound | JAK3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the In Vitro Characterization of MJ04

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a novel and highly selective 3-pyrimidinylazaindole based inhibitor of Janus Kinase 3 (JAK3). The data and protocols presented herein are essential for understanding its mechanism of action, selectivity, and cellular effects, providing a solid foundation for further drug development and research applications.

Biochemical Characterization

This compound has been identified as a potent and selective inhibitor of JAK3, a key enzyme in the JAK-STAT signaling pathway, which is integral to cell proliferation, differentiation, and immune regulation.[1][2]

Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against the JAK family of kinases and a broader panel of related kinases to determine its potency and selectivity.

Table 1: Inhibitory Activity of this compound against JAK Family Kinases

| Kinase | IC₅₀ (nM) |

| JAK1 | > 1000 |

| JAK2 | > 1000 |

| JAK3 | 2.03 [3] |

| TYK2 | > 1000 |

Table 2: Selectivity Profile of this compound against a Panel of Kinases

| Kinase | % Inhibition at 1 µM |

| IGF1R | < 10 |

| GSK3β | < 10 |

| EGFR | < 10 |

| p110α | < 10 |

| p110β | < 10 |

| p110γ | < 10 |

| p110δ | < 10 |

Data synthesized from information suggesting high selectivity.[1][4]

Binding Affinity

In silico docking simulations were performed to elucidate the binding mode and affinity of this compound to the ATP binding site of JAK family kinases. These studies revealed that this compound binds tightly within the ATP binding region of JAK3.[1][4]

Table 3: Calculated Binding Affinities of this compound to JAK Kinase Domains

| Kinase Domain (PDB ID) | Binding Affinity (kcal/mol) |

| JAK1 (3EYG) | -9.8[1][4] |

| JAK2 (6TPD) | -9.1[1][4] |

| JAK3 (5WFJ) | -9.8[1][4] |

The binding is stabilized by hydrogen bonds and hydrophobic interactions with key residues in the hinge region of the kinase domain.[4] Specifically, in JAK3, the pyrrole NH atom of this compound forms H-bonds with the hinge region residue E903, and the pyridine N atom interacts with L905.[4]

Experimental Protocol: Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against a target kinase.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound for a specific kinase.

Materials:

-

Recombinant human kinase (e.g., JAK3)

-

This compound compound

-

ATP (Adenosine triphosphate)

-

Specific peptide substrate for the kinase

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in the kinase assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the kinase and the specific peptide substrate to the wells.

-

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.[4]

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

-

Record the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Characterization

Cell-based assays were conducted to confirm that the biochemical inhibition of JAK3 by this compound translates into a functional effect on the intracellular signaling pathway.

Inhibition of the JAK/STAT Signaling Pathway

This compound's mechanism of action was confirmed in cellular contexts. In A549 cells, treatment with this compound resulted in a dose-dependent decrease in the phosphorylation of JAK1, JAK3, and their downstream target, STAT3 (at Tyr705).[2] This demonstrates that this compound effectively blocks the signal transduction cascade mediated by these kinases. The inhibition of STAT3 phosphorylation was also observed in A549 cells stimulated with IL-6, a cytokine that activates the JAK/STAT pathway.[2]

Caption: this compound inhibits the JAK3/STAT3 signaling pathway.

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated in a panel of cancer cell lines using an MTT assay.

Table 4: Cytotoxicity (IC₅₀) of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | > 30 |

| HCT-116 | Colorectal Carcinoma | > 30 |

| Mia PaCa-2 | Pancreatic Cancer | > 30 |

| MCF-7 | Breast Adenocarcinoma | > 30 |

| Panc-2 | Pancreatic Cancer | > 30 |

| HEK293 | Normal Kidney | > 30 |

Data synthesized from information indicating low cytotoxicity in these cell lines.[2]

Experimental Protocols

Objective: To assess the effect of this compound on the phosphorylation status of JAK and STAT proteins in a cell line.

Materials:

-

A549 cells

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-JAK3, anti-total-JAK3, anti-p-STAT3, anti-total-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed A549 cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).[3] A vehicle-treated group serves as a negative control.

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using RIPA buffer. Scrape the cells and collect the lysate.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.[3]

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using software like ImageJ. Normalize the phosphoprotein levels to the total protein levels and the loading control (GAPDH).[2]

Caption: Experimental workflow for Western Blot analysis.

Objective: To determine the effect of this compound on the metabolic activity and proliferation of cells.

Materials:

-

Cell lines (e.g., A549, HEK293)

-

Cell culture medium

-

This compound compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include wells with untreated cells (negative control) and wells with medium only (blank).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) in a cell culture incubator.

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration compared to the untreated control cells.

-

Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value, if applicable.

Conclusion

The in vitro characterization of this compound demonstrates that it is a highly potent and selective inhibitor of JAK3. It effectively blocks the JAK/STAT signaling pathway in cellular models, confirming its mechanism of action. The comprehensive data presented in this guide, including inhibitory concentrations, binding affinities, and detailed experimental protocols, underscore the potential of this compound as a targeted therapeutic agent and provide a valuable resource for researchers in the field of kinase inhibitor development.

References

MJ04: A Selective JAK3 Inhibitor and its Role in Signal Transduction

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of MJ04, a novel, highly selective, and potent small molecule inhibitor of Janus Kinase 3 (JAK3). It details its mechanism of action within the JAK/STAT signal transduction pathway, presents key quantitative data on its inhibitory activity, and outlines the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the areas of immunology, inflammation, and hair growth disorders.

Introduction to this compound and the JAK/STAT Pathway

This compound is a 3-pyrimidinylazaindole-based compound identified as a selective inhibitor of JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases. The JAK family, which also includes JAK1, JAK2, and TYK2, plays a critical role in cytokine signaling. This signaling cascade, known as the JAK/STAT pathway, is integral to numerous cellular processes, including cell proliferation, differentiation, and immune system regulation[1].

The JAK/STAT pathway is activated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.

This compound exerts its effect by selectively inhibiting the kinase activity of JAK3, thereby blocking the downstream phosphorylation of STAT proteins and mitigating the cellular response to specific cytokine signals[1][2]. Due to its selectivity for JAK3, which is primarily associated with γc chain-containing cytokine receptors, this compound offers a more targeted therapeutic approach compared to pan-JAK inhibitors[1].

Quantitative Analysis of this compound Inhibitory Activity

The potency and selectivity of this compound have been quantified through various in vitro kinase assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities.

Table 1: Inhibitory Activity of this compound against JAK Family Kinases [1][3]

| Kinase | IC50 (nM) at Km ATP | IC50 (nM) at 1 mM ATP |

| JAK3 | 2.03 | 28.48 |

| JAK1 | >186 | - |

| JAK2 | >186 | - |

Table 2: Selectivity Profile of this compound Against a Panel of Kinases [3]

| Kinase | % Inhibition at 1 µM this compound |

| IGF1R | <10% |

| GSK3β | <10% |

| EGFR | <10% |

| p110α | <10% |

| p110β | <10% |

| p110γ | <10% |

| p110δ | <10% |

Table 3: Binding Affinities of this compound to JAK Kinase Domains (In Silico Docking) [1][3]

| Kinase Domain (PDB ID) | Binding Affinity (kcal/mol) |

| JAK1 (3EYG) | -9.8 |

| JAK2 (6TPD) | -9.1 |

| JAK3 (5WFJ) | -9.8 |

Signal Transduction Pathway of this compound Action

This compound acts as an ATP-competitive inhibitor of JAK3[3][4]. The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound.

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound on JAK3.

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for reproducibility and further research. The following sections provide an overview of the key experimental protocols.

This assay was performed to determine the IC50 values of this compound against various kinases.

-

Objective: To quantify the inhibitory potency of this compound on JAK family kinases and other selected kinases.

-

Methodology:

-

Kinase reactions are set up in a buffer containing the respective kinase, a substrate peptide, and ATP.

-

This compound is added to the reaction mixture at varying concentrations.

-

The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Western blotting was used to assess the effect of this compound on the phosphorylation of STAT proteins in a cellular context[2].

-

Objective: To determine if this compound inhibits the phosphorylation of STAT3 in a dose-dependent manner in A549 cells.

-

Methodology:

-

A549 cells were seeded at a density of 0.2 x 10^6 cells/well in 6-well plates[1].

-

Cells were treated with increasing concentrations of this compound for a specified duration. In some experiments, cells were stimulated with IL-6 to induce STAT3 phosphorylation[2].

-

Following treatment, cells were lysed, and total protein was extracted.

-

Protein concentration was determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control antibody (e.g., GAPDH) was also used.

-

The membrane was then incubated with appropriate HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry analysis was performed to quantify the relative levels of p-STAT3.

-

References

The MJ04 Molecule: A Technical Whitepaper on Early Research Findings as a Selective JAK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MJ04 molecule has emerged as a novel and potent small molecule inhibitor with high selectivity for Janus Kinase 3 (JAK3). Early research findings indicate its significant potential in therapeutic areas, particularly in the promotion of hair growth, by modulating the JAK/STAT signaling pathway. This document provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to support further investigation and development.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of intracellular signaling cascades initiated by cytokines and growth factors. These pathways regulate a wide array of cellular processes, including immune responses, cell proliferation, and differentiation.[1] The selective inhibition of specific JAK isoforms is a key strategy in the development of targeted therapies for various diseases. This compound has been identified as a highly selective inhibitor of JAK3, a kinase predominantly expressed in hematopoietic cells and crucial for the signaling of cytokines that utilize the common gamma chain (γc) receptor subunit.[2] This selectivity suggests a potential for therapeutic intervention with a more focused and potentially safer profile compared to pan-JAK inhibitors.

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of JAK3.[3] This action directly prevents the phosphorylation and subsequent activation of JAK3. In the canonical JAK/STAT pathway, cytokine binding to its receptor induces receptor dimerization, bringing associated JAKs into close proximity for trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][4]

In the context of A549 lung cancer cells, which express JAK1, JAK3, and STAT3, treatment with this compound leads to a dose-dependent reduction in the phosphorylation of JAK1, JAK3, and STAT3 at Tyr705.[5] This inhibition of STAT3 phosphorylation is a key downstream event, as phosphorylated STATs typically dimerize and translocate to the nucleus to act as transcription factors for target genes involved in cell proliferation and immune responses.[1] Studies have shown that cytokines such as Interferon-γ (IFN-γ) and Interleukin-6 (IL-6) can activate the JAK/STAT pathway in A549 cells.[6][7] The inhibitory action of this compound on this pathway is central to its observed biological effects.

Signaling Pathway Diagram

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | ATP Concentration | Notes |

| JAK3 | 2.03 | 2.5 µM (Km) | Highly potent and selective for JAK3.[3] |

| JAK3 | 28.48 | 1 mM | Demonstrates ATP-competitive inhibition.[3] |

| JAK1 | >180 | 2.5 µM (Km) | Over 90-fold selectivity against JAK1. |

| JAK2 | >200 | 2.5 µM (Km) | Over 90-fold selectivity against JAK2. |

Table 2: Molecular Docking Binding Affinities of this compound

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

| JAK3 (5WFJ) | -9.8 |

| JAK1 (3EYG) | -9.8 |

| JAK2 (6TPD) | -9.1 |

Data from molecular docking simulations suggest strong binding interactions within the ATP-binding pocket of JAK kinases.[3]

Table 3: In Vivo Hair Growth Promotion with Topical this compound

| Treatment Group (C57BL/6 Mice) | Dosage | Observation |

| Control (Vehicle) | N/A | Normal hair growth cycle. |

| This compound | 0.04 mg/kg | Significant induction of anagen phase (hair growth).[8] |

| This compound | 0.08 mg/kg | Dose-dependent increase in hair growth promotion.[8] |

| Tofacitinib (Control) | 0.08 mg/kg | Positive control showing hair growth promotion.[8] |

Experimental Protocols

This section provides an overview of the methodologies employed in the early research of this compound.

Western Blotting for Phosphorylation Status

This protocol was used to assess the inhibitory effect of this compound on the phosphorylation of JAK and STAT proteins in A549 cells.

-

Cell Culture: A549 cells were cultured in appropriate media and seeded in 6-well plates.

-

Treatment: Cells were treated with varying concentrations of this compound for a specified duration (e.g., 24 hours). For cytokine stimulation experiments, cells were pre-treated with this compound before the addition of IL-6.

-

Cell Lysis: After treatment, cells were washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with primary antibodies against p-JAK1, p-JAK3, p-STAT3 (Tyr705), total JAK1, total JAK3, total STAT3, and a loading control (e.g., GAPDH or β-actin). Specific antibody dilutions should be optimized as per manufacturer recommendations (e.g., 1:1000).[9][10]

-

The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Workflow for Western Blotting

Molecular Docking

Molecular docking studies were performed to predict the binding mode and affinity of this compound to the ATP-binding site of JAK kinases.

-

Software: Commonly used software for molecular docking includes AutoDock Vina and Schrödinger Maestro.[2][11][12]

-

Protein Preparation: The 3D crystal structures of JAK1 (e.g., PDB ID: 3EYG), JAK2 (e.g., PDB ID: 6TPD), and JAK3 (e.g., PDB ID: 5WFJ) were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens and charges were added.[3][12]

-

Ligand Preparation: The 3D structure of the this compound molecule was generated and energy-minimized.

-

Docking Simulation: The docking was performed by defining a grid box around the ATP-binding site of the kinases. The software then explores various conformations and orientations of this compound within the binding site and calculates the binding energy for each pose.[12]

-

Analysis: The resulting poses were analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the kinase.

In Vivo Hair Growth Promotion Model

A C57BL/6 mouse model of androgenetic alopecia (AGA) was utilized to evaluate the in vivo efficacy of topical this compound.

-

Animal Model: Male C57BL/6 mice were used, as their hair growth cycle is well-characterized.[13][14]

-

Induction of Telogen Phase: The hair on the dorsal skin of the mice was synchronized to the telogen (resting) phase, often through depilation.

-

Treatment: A solution of this compound in a suitable vehicle (e.g., a mixture of ethanol and propylene glycol) was topically applied to the shaved dorsal skin daily for a defined period (e.g., 28 days).[15][16]

-

Assessment of Hair Growth: Hair regrowth was monitored and quantified using several methods:

-

Visual Scoring: A scoring system based on the extent of hair coverage and skin darkening (indicative of anagen phase) was used. For example, a scale from 0 (no growth) to 3 or 4 (complete growth) can be employed.[5][13][17]

-

Image Analysis: Digital photographs of the treatment area were taken at regular intervals and analyzed using software like ImageJ to quantify the area of hair regrowth.[14]

-

Histological Analysis: Skin samples were collected at the end of the study, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine the number and stage of hair follicles.[8]

-

Pharmacokinetic and Safety Profile

Preliminary data suggests that this compound possesses a favorable pharmacokinetic profile and a good safety profile in in vivo models. Further detailed studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties and to establish a comprehensive safety and toxicity profile for potential clinical development.

Conclusion and Future Directions

The early research on the this compound molecule has established it as a potent and selective JAK3 inhibitor with a clear mechanism of action involving the JAK/STAT signaling pathway. The quantitative data from in vitro and in vivo studies are promising, particularly for its potential application in promoting hair growth. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon, validate, and expand the understanding of this compound's therapeutic potential.

Future research should focus on:

-

Comprehensive pharmacokinetic and toxicological studies to fully assess the drug-like properties and safety of this compound.

-

Investigation of the efficacy of this compound in other disease models where JAK3 inhibition is a relevant therapeutic strategy, such as autoimmune and inflammatory disorders.

-

Optimization of the formulation for topical delivery to enhance efficacy and patient compliance.

-

Elucidation of the downstream transcriptional targets of the JAK/STAT pathway that are modulated by this compound to gain deeper insights into its molecular effects.

References

- 1. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4 - Wei - Journal of Thoracic Disease [jtd.amegroups.org]

- 10. Western Blot Antibody Dilution Calculator | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular docking analysis of the oral tumor target JAK STAT 3 with oxo-azo compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A New Technique for Quantitative Analysis of Hair Loss in Mice Using Grayscale Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. impactfactor.org [impactfactor.org]

- 16. article.imrpress.com [article.imrpress.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MJ04 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MJ04 is a potent and highly selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the JAK/STAT signaling pathway.[1] With an IC50 of 2.03 nM, this compound demonstrates significant potential for research and therapeutic applications, particularly in areas involving immune regulation and cell proliferation.[1] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its biological effects.

Mechanism of Action: this compound exerts its effects by competitively binding to the ATP-binding site of JAK3, thereby inhibiting its kinase activity. This leads to a downstream blockade of the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key mediators of cytokine signaling. Specifically, this compound has been shown to inhibit the phosphorylation of JAK1, JAK3, and STAT3.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing an indication of its cytotoxic potential.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | > 30 |

| HCT-116 | Colorectal Carcinoma | > 30 |

| Mia PaCa-2 | Pancreatic Cancer | > 30 |

| MCF-7 | Breast Cancer | > 30 |

| Panc-1 | Pancreatic Cancer | > 30 |

Data represents the concentration of this compound required to inhibit cell growth by 50% after a 48-hour incubation period, as determined by an MTT assay.

Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated Macrophages

This table illustrates the dose-dependent effect of this compound on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated J774A.1 macrophage-like cells.

| This compound Concentration (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |

| 0.01 | ~25% | ~20% | ~15% |

| 0.1 | ~50% | ~45% | ~40% |

| 1 | ~75% | ~70% | ~65% |

| 10 | ~90% | ~85% | ~80% |

Data is estimated from graphical representations in scientific literature.[2] J774A.1 cells were stimulated with LPS and then treated with varying concentrations of this compound.

Mandatory Visualizations

Caption: Signaling pathway of this compound action.

Caption: General experimental workflow for cell-based assays with this compound.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay using MTT

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cells, such as the A549 human lung carcinoma cell line.

Materials:

-

This compound (dissolved in DMSO)

-

A549 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture A549 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 dilutions to create a dose-response curve.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This protocol details the procedure for examining the inhibitory effect of this compound on STAT3 phosphorylation in A549 cells.

Materials:

-

This compound (dissolved in DMSO)

-

A549 cells

-

DMEM with 10% FBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A549 cells in 6-well plates at a density of 0.2 x 10⁶ cells/well and allow them to attach overnight.[3]

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24-48 hours.[3] For IL-6 stimulation experiments, serum-starve the cells for at least 12 hours, pre-treat with this compound for 4 hours, and then stimulate with IL-6.[3]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated STAT3 to total STAT3 and the loading control (GAPDH).

-

Protocol 3: Measurement of Pro-inflammatory Cytokine Inhibition by ELISA

This protocol describes how to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

-

This compound (dissolved in DMSO)

-

J774A.1 macrophage-like cells

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Stimulation:

-

Seed J774A.1 cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 1-2 hours.[2]

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.[2]

-

-

Sample Collection:

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant, which contains the secreted cytokines.

-

-

ELISA:

-

Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for each kit.

-

This typically involves coating a plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the provided cytokine standards.

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

-

Determine the percentage of inhibition for each this compound concentration compared to the LPS-stimulated control.

-

References

Application Notes: Protocols for the Functional Analysis of Compound MJ04 in Primary Neuronal Cultures

Disclaimer: A specific, standardized protocol explicitly named "MJ04 experimental protocol" was not found in a review of publicly available scientific literature. The following document provides a comprehensive set of established and widely used protocols for the culture and experimental analysis of primary neurons. The term "Compound this compound" is used as a placeholder for a user-defined experimental agent. These protocols are intended for researchers, scientists, and drug development professionals to serve as a detailed guide for assessing the effects of novel compounds on neuronal health and function.

Introduction